molecular formula C20H13N3O3S B2925999 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid CAS No. 898646-57-6

4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid

Cat. No. B2925999
CAS RN: 898646-57-6
M. Wt: 375.4
InChI Key: GSTLLVMLMYRVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid” is a chemical compound that is offered by Benchchem for various applications. It is related to the thiazole group of compounds, which have been studied for their diverse biological activities .

Scientific Research Applications

Dye-Sensitized Solar Cells

Research has indicated the potential of benzoic acid derivatives, specifically those involving electron-acceptor groups, in improving the performance of dye-sensitized solar cells (DSSCs). A study by Yang et al. (2016) explored the impact of various electron-acceptors, including benzoic acid derivatives, on the photovoltaic parameters and stability of DSSCs. They found that certain derivatives could significantly enhance power conversion efficiency and stability under sunlight exposure, attributed to favorable energy level adjustments and enhanced light-harvesting capabilities (Yang et al., 2016).

HPPD Inhibitors

In the realm of agricultural chemistry, benzoic acid derivatives have been investigated for their herbicidal activity. Fu et al. (2021) designed and synthesized aryl-formyl piperidinone derivatives, incorporating benzoic acid motifs, to target 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in plant metabolism. Their findings suggested that these compounds possess significant herbicidal activity, with the potential for development into new, environmentally friendly herbicides (Fu et al., 2021).

Antibacterial and Antiparasitic Properties

Derivatives of benzoic acid have also been explored for their antimicrobial and antiparasitic properties. A study by Delmas et al. (2002) investigated the in vitro activities of 6-nitro- and 6-amino-benzothiazoles and their anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. The study highlighted the structure-activity relationship, demonstrating how modifications at position 2 of the benzothiazole ring influence antiparasitic activity (Delmas et al., 2002).

Metal Complexes with Antimicrobial Activity

Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and characterized for antimicrobial potential by Mishra et al. (2019). These complexes showed promising activity against bacterial strains responsible for various infections, indicating the potential for developing new antimicrobial agents (Mishra et al., 2019).

properties

IUPAC Name

4-[[2-(1,3-benzothiazol-2-yl)pyridine-3-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-18(22-13-9-7-12(8-10-13)20(25)26)14-4-3-11-21-17(14)19-23-15-5-1-2-6-16(15)27-19/h1-11H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTLLVMLMYRVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.